molecular formula C20H24IN3O B2812424 (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane CAS No. 1442540-55-7

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane

Cat. No. B2812424
CAS RN: 1442540-55-7
M. Wt: 449.336
InChI Key: LSVXFGILRHNTFG-UHFFFAOYSA-N
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Description

(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane, also known as IQDMA, is a novel compound that has been recently synthesized and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed new synthetic methodologies for 1,3-diazaadamantane derivatives containing quinoline fragments, showcasing the versatility of these compounds in organic synthesis. One study highlights the synthesis of these derivatives by condensation reactions, offering potential for further chemical transformations (G. L. Arutyunyan et al., 2014). Another investigation into the structural aspects of similar compounds reveals the formation of unusually stable intermolecular "sandwich" complexes, emphasizing the significance of weak interactions in molecular assembly and potential applications in material science (V. Khrustalev et al., 2008).

Applications in Sensing and Detection

Certain derivatives have been identified as selective chemosensors for metal ions, such as cadmium, highlighting their potential in environmental monitoring and food safety. The specific binding and fluorescence response of these compounds offer a basis for developing sensitive and selective detection methods for hazardous materials (L. Prodi et al., 2001).

Biological Activities and Pharmacological Potential

Research on diazaadamantane derivatives also extends to their biological activities, including antimicrobial and antitumor properties. Studies have synthesized spirocyclic 1,3-diazaadamantanes, exploring their interactions with different ketones and evaluating their antitumor properties, providing insights into the structural features important for biological activity (G. L. Arutyunyan et al., 1996). Moreover, Schiff bases derived from 1,3,4-thiadiazole compounds have been assessed for their antiproliferative and antimicrobial properties, demonstrating the diverse pharmacological potential of these chemical frameworks (M. Gür et al., 2020).

properties

IUPAC Name

2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-7-13-6-14(25-3)4-5-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXFGILRHNTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=CC(=CC5=C4)OC)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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